molecular formula C23H16ClN5O2 B2956853 N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031664-72-8

N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Número de catálogo: B2956853
Número CAS: 1031664-72-8
Peso molecular: 429.86
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a heterocyclic compound featuring a fused triazoloquinazoline core. Its structure includes a benzyl group at the N-position, a 4-chlorophenyl substituent at C3, and a carboxamide moiety at C8.

Propiedades

Número CAS

1031664-72-8

Fórmula molecular

C23H16ClN5O2

Peso molecular

429.86

Nombre IUPAC

N-benzyl-3-(4-chlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C23H16ClN5O2/c24-17-9-6-15(7-10-17)20-21-26-23(31)18-11-8-16(12-19(18)29(21)28-27-20)22(30)25-13-14-4-2-1-3-5-14/h1-12,28H,13H2,(H,25,30)

SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl

Solubilidad

not available

Origen del producto

United States

Mecanismo De Acción

Actividad Biológica

N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a compound belonging to the triazoloquinazoline class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Structural Characteristics

The molecular formula of N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is C23H16ClN5O2C_{23}H_{16}ClN_5O_2, with a molecular weight of 429.9 g/mol. Its unique structure features a triazoloquinazoline core fused with various functional groups that contribute to its biological activities.

Structural Features Table

FeatureDescription
Core Structure Triazoloquinazoline
Functional Groups Benzyl group, Chlorophenyl group, Carboxamide
Molecular Weight 429.9 g/mol

Anticancer Activity

Recent studies have indicated that compounds within the triazoloquinazoline class exhibit significant anticancer properties. For instance, derivatives have shown potent activity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action may involve the inhibition of specific enzymes or receptors critical for cancer cell proliferation.

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxic effects of related quinazoline derivatives on human cancer cell lines, certain compounds demonstrated IC50 values in the low micromolar range. For example, one derivative showed an IC50 of 0.096μM0.096\mu M against EGFR inhibition .

Antimicrobial Activity

Triazoloquinazolines have also been explored for their antimicrobial properties. The compound has shown activity against various bacterial strains and fungi.

Antimicrobial Activity Table

PathogenActivity (MIC)
Staphylococcus aureus0.125–8 μg/mL
Escherichia coli0.125–8 μg/mL
Candida albicansModerate

Research indicates that derivatives of this class can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .

Antioxidant Activity

The antioxidant properties of N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide have also been investigated. Compounds in this category have been shown to scavenge free radicals effectively.

Antioxidant Activity Findings

In vitro studies have demonstrated high DPPH scavenging activities among certain derivatives, suggesting their potential utility in preventing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of triazoloquinazolines. Variations in substituents on the quinazoline core can significantly influence their pharmacological profiles.

SAR Insights Table

Compound VariationBiological Activity
Methoxy substitutionAltered anticancer activity
Sulfonamide functional groupEnhanced solubility and bioavailability

Comparación Con Compuestos Similares

Structural Analogues in the Triazoloquinazoline Family

The compound shares structural homology with several derivatives, differing primarily in substituents and fused ring systems. Key analogs include:

Table 1: Structural and Molecular Comparison
Compound Name Core Structure Substituents Molecular Formula Molecular Weight Reference
Target Compound Triazoloquinazoline N-benzyl, 3-(4-chlorophenyl), C8-carboxamide C24H17ClN6O2 ~464.89 -
N-(2,4-dimethoxybenzyl)-3-(4-methoxyphenyl)-... Triazoloquinazoline N-(2,4-dimethoxybenzyl), 3-(4-methoxyphenyl) C26H23N5O5 485.5
E543-0690 Triazoloquinazoline N-(4-fluorophenyl)methyl, 3-(4-methoxyphenyl) C24H18FN5O3 443.44
E543-0315 Triazoloquinazoline 3-(4-chlorophenyl), 8-(4-benzylpiperazine) C27H23ClN6O2 498.97

Key Observations :

  • Carboxamide Role: The C8-carboxamide group may increase solubility compared to non-polar substituents, as seen in E543-0315, which features a benzylpiperazine group .

Activity Comparison with Thienotriazolopyrimidines

Thienotriazolopyrimidines, such as thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-5(4H)-ones, are bioisosteres of triazoloquinazolines. Evidence highlights their superior anticancer activity:

Table 2: Anticancer Activity Data (NCI Screening)
Compound Class Core Structure GP% (Renal UO-31) Mean Growth (%) Reference
Triazoloquinazoline (6a) Triazoloquinazoline 81.85 100.20
Thieno[3,2-e]triazolopyrimidine Thienotriazolopyrimidine 62.10–89.50 85.30

Key Findings :

  • The triazoloquinazoline scaffold may exhibit reduced potency due to electronic or steric differences compared to thieno-fused systems, which better mimic purine bases in target interactions .

Pharmacological Implications

  • Triazoloquinazolines vs. Thienotriazolopyrimidines: The target compound’s quinazoline core may limit its anticancer activity compared to thieno analogs, as suggested by NCI screening data . However, its unique substituents (e.g., 4-chlorophenyl) could confer selectivity for specific targets.
  • Role of Halogenation : The 4-chlorophenyl group in the target compound may enhance binding affinity to hydrophobic enzyme pockets, a feature absent in methoxy-substituted analogs like E543-0690 .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.